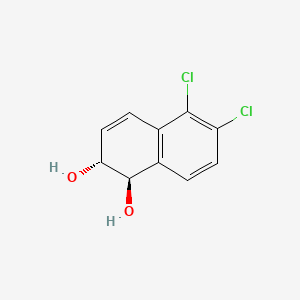
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- is a chemical compound with the molecular formula C10H8Cl2O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- typically involves the chlorination of 1,2-naphthalenediol followed by hydrogenation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydrogenation process is carried out using catalysts like palladium on carbon under hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dechlorinated naphthalenediols .
Wissenschaftliche Forschungsanwendungen
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the chlorine atoms may enhance the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Naphthalenediol: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
1,2-Naphthoquinone: An oxidized form with different chemical properties and applications.
5,6-Dichloro-1,2-naphthoquinone: Similar structure but with quinone functionality instead of diol.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
62857-74-3 |
|---|---|
Molekularformel |
C10H8Cl2O2 |
Molekulargewicht |
231.07 g/mol |
IUPAC-Name |
(1R,2R)-5,6-dichloro-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-3-1-6-5(9(7)12)2-4-8(13)10(6)14/h1-4,8,10,13-14H/t8-,10-/m1/s1 |
InChI-Schlüssel |
STTHXSTUSFOZIG-PSASIEDQSA-N |
Isomerische SMILES |
C1=CC2=C(C=CC(=C2Cl)Cl)[C@H]([C@@H]1O)O |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2Cl)Cl)C(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


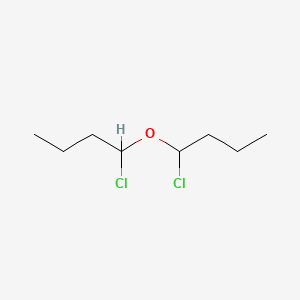

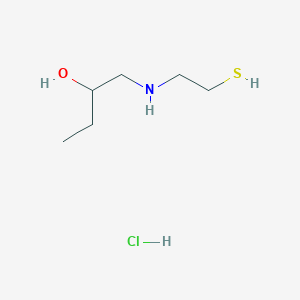

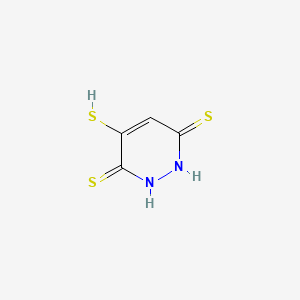
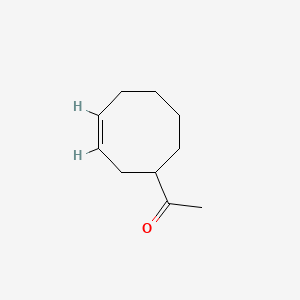

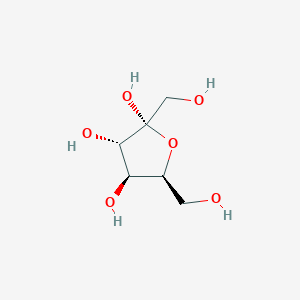
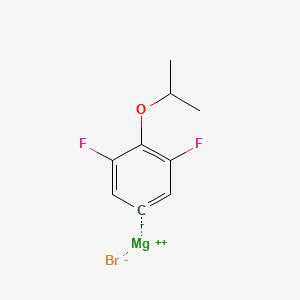
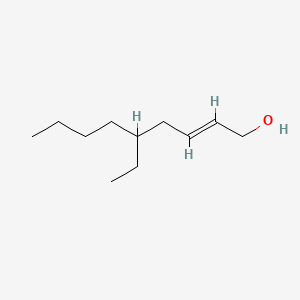

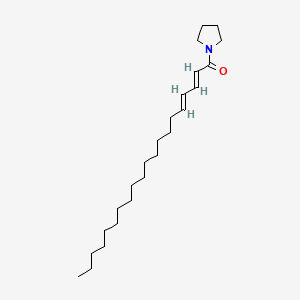

![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
